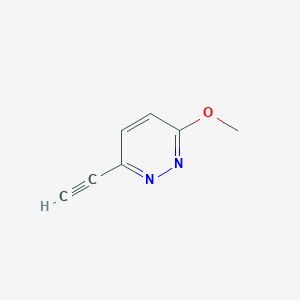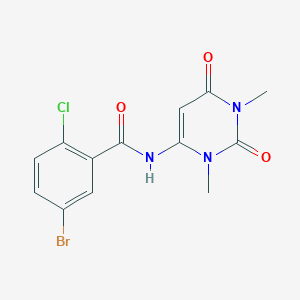![molecular formula C16H22N4O2 B2529123 N-(1-Cyanocyclobutyl)-2-[2-(dimethylamino)ethoxy]-N-methylpyridine-4-carboxamide CAS No. 1465373-32-3](/img/structure/B2529123.png)
N-(1-Cyanocyclobutyl)-2-[2-(dimethylamino)ethoxy]-N-methylpyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(1-Cyanocyclobutyl)-2-[2-(dimethylamino)ethoxy]-N-methylpyridine-4-carboxamide is a carboxamide derivative that is likely to possess interesting chemical and biological properties. Carboxamide derivatives have been extensively studied due to their potential pharmacological activities. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines have shown potent cytotoxic activities against various cancer cell lines . Similarly, derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide have been prepared and evaluated for their antitumor activities, with certain substitutions leading to compounds with significant in vivo efficacy .
Synthesis Analysis
The synthesis of carboxamide derivatives typically involves the reaction of an appropriate quinoline or acridine compound with primary amines. In the case of benzo[b][1,6]naphthyridine derivatives, the reaction of 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione with primary amines resulted in a series of carboxylic acids, which were further converted to their corresponding carboxamides . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of carboxamide derivatives is crucial for their biological activity. For example, the position of substituents on the acridine ring system, as seen in the derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, can significantly influence their ability to intercalate with DNA and their subsequent biological activity . The presence of a dimethylamino group is a common feature in these molecules, which may contribute to their biological properties by affecting the molecule's basicity and ability to form hydrogen bonds.
Chemical Reactions Analysis
Carboxamide derivatives can undergo various chemical reactions, depending on their specific functional groups and molecular structure. The reactivity of such compounds is often explored in the context of their biological activity. For instance, the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines is tested against different cancer cell lines, and their reactivity with biological targets is a key area of interest . The chemical reactions of this compound would likely be influenced by the presence of the cyanocyclobutyl and dimethylamino groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of carboxamide derivatives, such as solubility, melting point, and stability, are important for their practical application and biological activity. The physicochemical properties of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide derivatives have been determined, and these properties are closely related to their biological activities . The presence of electron-withdrawing or electron-donating substituents can affect the charge of the molecule at physiological pH, which in turn influences its distribution and activity in vivo.
科学的研究の応用
Topoisomerase Inhibition Studies
A significant body of research on N-(1-Cyanocyclobutyl)-2-[2-(dimethylamino)ethoxy]-N-methylpyridine-4-carboxamide has been related to its role as a topoisomerase inhibitor. Topoisomerases are enzymes that regulate the overwinding or underwinding of DNA, and their inhibition has been a focus due to the potential therapeutic applications in cancer treatment. For instance, CI-921, an analogue of this compound, demonstrated experimental antitumor activity by acting as a topoisomerase II poison in non-small cell lung cancer (NSCLC) studies (Harvey et al., 1991). Although this research primarily targets therapeutic outcomes, the mechanism of action highlights the compound's utility in understanding DNA-protein interactions and the cellular response to DNA damage.
Pharmacokinetic and Metabolism Studies
The pharmacokinetics and metabolism of derivatives of this compound have been extensively studied to understand their behavior in biological systems. For example, studies on N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) have revealed insights into the drug's metabolic pathways and the formation of metabolites in cancer patients, offering valuable information on drug design, delivery, and safety profiles (Schofield et al., 1999). These investigations are crucial for developing drugs with optimized efficacy and minimized toxicity.
Drug Efficacy and Toxicity Evaluation
Research into the efficacy and toxicity of compounds related to this compound aids in the assessment of their potential therapeutic benefits and risks. Phase I and II clinical trials, such as those conducted on XR5000, a topoisomerase I and II inhibitor, help delineate the therapeutic window, dosing strategies, and adverse effect profiles of new drug candidates (Propper et al., 2003). Although the focus is often on clinical outcomes, such studies also provide foundational knowledge for developing safer and more effective treatments.
特性
IUPAC Name |
N-(1-cyanocyclobutyl)-2-[2-(dimethylamino)ethoxy]-N-methylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-19(2)9-10-22-14-11-13(5-8-18-14)15(21)20(3)16(12-17)6-4-7-16/h5,8,11H,4,6-7,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHOFROVDCPLIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=NC=CC(=C1)C(=O)N(C)C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d]thiazol-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2529042.png)
![3-fluoro-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzamide](/img/structure/B2529043.png)
![1-((1-(3,4-difluorobenzyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole oxalate](/img/structure/B2529045.png)
![8-(4-fluorobenzoyl)-6-(4-methylbenzyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B2529046.png)


![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2529053.png)


![N-(5-fluoro-2-methylphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2529056.png)



![4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2529063.png)